H-Met-NH2

Description

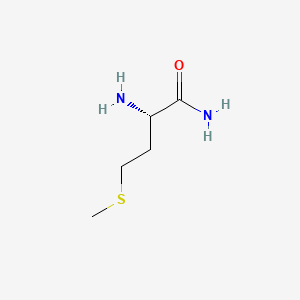

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYTVXOARWSQSV-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940971 |

Source

|

| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4510-08-1, 19298-72-7 |

Source

|

| Record name | L-Methioninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methioninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of H-Met-NH2 (L-Methioninamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-NH2, scientifically known as L-Methioninamide, is the amide derivative of the essential amino acid L-methionine. This modification of the carboxyl group to an amide can significantly alter the molecule's physicochemical properties, including its polarity, basicity, and reactivity. These changes, in turn, can influence its biological activity, making L-Methioninamide a compound of interest for researchers in various fields, including drug development and biochemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, with a focus on its synthesis, characterization, and potential biological relevance.

Chemical Structure and Identification

L-Methioninamide is structurally similar to L-methionine, with the key difference being the replacement of the carboxylic acid hydroxyl group with an amino group.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-4-(methylsulfanyl)butanamide |

| Molecular Formula | C5H12N2OS |

| Molecular Weight | 148.23 g/mol |

| CAS Number | 4510-08-1 |

| Canonical SMILES | CSCCC(C(=O)N)N |

| InChI Key | YWJCFMLJADABEW-VKHMYHEASA-N |

Physicochemical Properties

The physicochemical properties of L-Methioninamide are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (L-Methioninamide) | L-Methioninamide Hydrochloride |

| Melting Point | Not available | 222-226 °C |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in water |

| pKa (predicted) | Amino group: ~9.2, Amide group: Not readily ionizable | Amino group: ~7.5-8.5 |

Note: Predicted pKa values can vary depending on the prediction software and method used.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of L-Methioninamide hydrochloride is expected to show distinct signals for the different protons in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for L-Methioninamide Hydrochloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| α-H | 3.5 - 4.0 | Triplet |

| β-CH2 | 1.9 - 2.2 | Multiplet |

| γ-CH2 | 2.5 - 2.8 | Triplet |

| S-CH3 | 2.1 | Singlet |

| Amide-NH2 | 7.0 - 8.0 | Broad Singlet |

| Amino-NH3+ | 8.0 - 9.0 | Broad Singlet |

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for L-Methioninamide

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| α-C | 50 - 55 |

| β-C | 30 - 35 |

| γ-C | 28 - 33 |

| S-CH3 | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum of L-Methioninamide will exhibit characteristic absorption bands corresponding to its functional groups.

Table 5: Expected IR Absorption Bands for L-Methioninamide

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3250 | Medium |

| N-H stretch (amide) | 3350 - 3180 | Medium |

| C-H stretch | 3000 - 2850 | Medium |

| C=O stretch (amide I) | 1680 - 1630 | Strong |

| N-H bend (amide II) | 1640 - 1550 | Medium |

| C-N stretch | 1400 - 1000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, L-Methioninamide is expected to be readily protonated to form the [M+H]⁺ ion at m/z 149.2.

Table 6: Predicted Major Fragments in the ESI-MS/MS of [this compound+H]⁺

| m/z | Proposed Fragment |

| 132.1 | [M+H - NH3]⁺ |

| 104.1 | [M+H - CO(NH2)]⁺ |

| 74.1 | [CH(NH2)C(=O)NH2]⁺ |

| 61.1 | [CH3SCH2]⁺ |

Experimental Protocols

Synthesis of L-Methioninamide Hydrochloride

A common method for the synthesis of L-Methioninamide hydrochloride involves the conversion of L-methionine to its methyl ester followed by amidation.

Protocol: Synthesis of L-Methioninamide Hydrochloride from L-Methionine

-

Esterification:

-

Suspend L-methionine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain L-methionine methyl ester hydrochloride as a white solid.

-

-

Amidation:

-

Dissolve the L-methionine methyl ester hydrochloride in a saturated solution of ammonia in methanol.

-

Stir the solution in a sealed vessel at room temperature for 48-72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure L-Methioninamide hydrochloride.

-

L-Methioninamide Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Methioninamide hydrochloride, a derivative of the essential amino acid methionine. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, particularly in areas such as peptide synthesis and as a potential inhibitor of methionyl-tRNA synthetase. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.

Quantitative Solubility Data

Quantitative solubility data for L-Methioninamide hydrochloride in a range of common organic solvents is not extensively available in publicly accessible literature. However, a specific data point for its solubility in water has been reported. This information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | Not Specified | 15 g/100 mL[1] |

Note: The reported solubility in water is "Clear solution (0.3g in 2ml water)," which calculates to 15 g/100 mL.

Qualitative Solubility Profile

While specific quantitative data in organic solvents is lacking, the chemical structure of L-Methioninamide hydrochloride as an amine hydrochloride allows for a qualitative prediction of its solubility behavior. Generally, amine hydrochlorides are salts and thus exhibit higher solubility in polar solvents, particularly water, due to the ionic interaction between the ammonium cation and the chloride anion with the solvent molecules.

Conversely, their solubility in non-polar organic solvents is expected to be limited. The presence of the hydrocarbon portion of the methionine side chain may impart some solubility in less polar organic solvents compared to simpler amine hydrochlorides, but overall, the ionic nature of the hydrochloride salt will dominate its solubility profile.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of L-Methioninamide hydrochloride in an organic solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of L-Methioninamide hydrochloride in a specified organic solvent at a controlled temperature.

Materials:

-

L-Methioninamide hydrochloride (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of L-Methioninamide hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of L-Methioninamide hydrochloride.

-

A calibration curve should be prepared using standard solutions of known concentrations of L-Methioninamide hydrochloride in the same solvent.

-

-

Calculation:

-

Calculate the solubility of L-Methioninamide hydrochloride in the organic solvent using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

-

Reporting:

-

The solubility should be reported in g/100 mL or other appropriate units, along with the specific solvent and the temperature at which the measurement was performed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like L-Methioninamide hydrochloride. This process is crucial in early-stage drug development and formulation studies.

Biological Context and Signaling Pathways

L-Methioninamide hydrochloride is reported to be a potent inhibitor of methionyl-tRNA synthetase. This enzyme is crucial for protein synthesis as it catalyzes the attachment of methionine to its corresponding tRNA. Inhibition of this enzyme can disrupt protein synthesis, a mechanism that is explored in the development of antimicrobial and anticancer agents.

However, there is currently no evidence in the scientific literature to suggest that L-Methioninamide hydrochloride is directly involved in specific cellular signaling pathways in the manner of a signaling molecule or modulator of a signaling cascade. Its primary known biological activity is at the level of protein synthesis machinery.

The following diagram illustrates the logical relationship of its known biological target.

References

Technical Guide: (S)-2-Amino-4-(methylthio)butanamide hydrochloride

CAS Number: 16120-92-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride. The document covers its chemical and physical properties, synthesis and analysis methodologies, biological activity, and its emerging role in drug development, particularly as an inhibitor of methionyl-tRNA synthetase (MetRS).

Chemical and Physical Properties

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is the hydrochloride salt of the amide derivative of the essential amino acid L-methionine. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.

| Property | Value |

| CAS Number | 16120-92-6 |

| Molecular Formula | C₅H₁₃ClN₂OS |

| Molecular Weight | 184.69 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Storage | Inert atmosphere, room temperature |

Synthesis and Analysis

Experimental Protocol: Synthesis of (S)-2-Amino-4-(methylthio)butanamide hydrochloride

This protocol is a general representation based on common amidation reactions of amino acid esters.

Materials:

-

(S)-methyl-2-amino-4-(methylthio)butanoate hydrochloride (L-methionine methyl ester hydrochloride)

-

Ammonia (gas or saturated solution in an organic solvent like methanol)

-

Anhydrous organic solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (solution in a non-aqueous solvent, e.g., HCl in diethyl ether or isopropanol)

Procedure:

-

Amidation: Dissolve (S)-methyl-2-amino-4-(methylthio)butanoate hydrochloride in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in the chosen solvent dropwise with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess ammonia and solvent under reduced pressure.

-

Salt Formation: Dissolve the resulting crude (S)-2-Amino-4-(methylthio)butanamide in a minimal amount of a suitable anhydrous solvent.

-

Slowly add a solution of hydrochloric acid in a non-aqueous solvent with stirring until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield (S)-2-Amino-4-(methylthio)butanamide hydrochloride as a crystalline solid.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a method for determining the enantiomeric purity of (S)-2-Amino-4-(methylthio)butanamide hydrochloride.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column, such as a crown ether-based column (e.g., CROWNPAK CR(+)).

Chromatographic Conditions:

-

Mobile Phase: An acidic aqueous solution, for example, 0.05% perchloric acid in water. Isocratic elution is typically used.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 15 °C.

-

Detection Wavelength: 200 nm.

-

Diluent: The mobile phase itself.

Sample Preparation:

-

Prepare a standard solution of the racemic mixture of 2-amino-4-(methylthio)butanamide hydrochloride to determine the retention times of both enantiomers.

-

Prepare the test sample by dissolving an accurately weighed amount of (S)-2-Amino-4-(methylthio)butanamide hydrochloride in the diluent to a known concentration (e.g., 2 mg/mL).

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to identify the peaks corresponding to the (S) and (R) enantiomers.

-

Inject the test sample.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Biological Activity and Mechanism of Action

The primary biological significance of (S)-2-Amino-4-(methylthio)butanamide hydrochloride lies in its potent inhibitory activity against methionyl-tRNA synthetase (MetRS). MetRS is a crucial enzyme responsible for the first step of protein synthesis, where it catalyzes the attachment of methionine to its corresponding tRNA (tRNAMet).

Methionyl-tRNA Synthetase (MetRS) Inhibition

(S)-2-Amino-4-(methylthio)butanamide hydrochloride acts as a competitive inhibitor of MetRS, likely by mimicking the natural substrate, L-methionine, and binding to the active site of the enzyme. By inhibiting MetRS, it can disrupt protein synthesis, which is a validated target for antimicrobial agents. The selectivity for bacterial MetRS over its human counterpart is a key factor in the development of antibiotics based on this mechanism.

Role in Cellular Signaling and Drug Development

Recent research has unveiled that MetRS is not just a housekeeping enzyme for protein synthesis but also plays a significant role in cellular signaling pathways, particularly in response to cellular stress. This has opened new avenues for therapeutic interventions.

GCN2-Mediated Stress Response

Under conditions of cellular stress, such as UV irradiation, the kinase GCN2 (General control non-repressed-2) phosphorylates MetRS. This phosphorylation event leads to a conformational change in MetRS, causing the release of the associated tumor suppressor protein, AIMP3 (aminoacyl-tRNA synthetase-interacting multifunctional protein-3). Released AIMP3 then translocates to the nucleus to participate in DNA damage repair. GCN2 also phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global downregulation of translation. This dual action couples the cellular stress response to the regulation of protein synthesis.

Caption: GCN2-mediated stress response pathway involving MetRS.

ERK1/2-Mediated Oxidative Stress Response

In response to oxidative stress caused by reactive oxygen species (ROS), the extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylate MetRS. This phosphorylation event alters the substrate specificity of MetRS, increasing its affinity for non-cognate tRNAs. This leads to the "mistranslation" of methionine into proteins at positions normally occupied by other amino acids. This adaptive mechanism is thought to protect cells from oxidative damage.

Caption: ERK1/2-mediated oxidative stress response involving MetRS.

Applications in Drug Development

The unique properties of (S)-2-Amino-4-(methylthio)butanamide hydrochloride and its target, MetRS, present several opportunities in drug development:

-

Antibacterial Agents: As a potent inhibitor of bacterial MetRS, it serves as a lead compound for the development of new antibiotics, particularly against Gram-positive bacteria.

-

Cancer Therapy: The involvement of MetRS in cell proliferation and its interaction with the tumor suppressor AIMP3 suggest that targeting MetRS could be a viable strategy in cancer treatment.

-

Modulation of Stress Responses: The role of MetRS in cellular stress pathways indicates that its modulation could have therapeutic implications in diseases associated with oxidative stress and DNA damage.

Conclusion

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is a valuable chemical entity for researchers in chemistry, biology, and medicine. Its role as a specific inhibitor of methionyl-tRNA synthetase, coupled with the expanding understanding of MetRS's function in cellular signaling, positions it as a key tool for fundamental research and a promising starting point for the development of novel therapeutics. This guide provides a foundational understanding to aid researchers and drug development professionals in harnessing the potential of this compound.

H-Met-NH2: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-NH2, chemically known as L-methioninamide, is a derivative of the essential amino acid L-methionine. While structurally similar to its parent amino acid, the presence of a C-terminal amide group confers unique biological activities, positioning it as a molecule of interest for therapeutic and research applications. This technical guide provides an in-depth overview of the known mechanisms of action of this compound and its derivatives in biological systems, supported by experimental evidence. The information is presented to aid researchers and drug development professionals in understanding its potential pharmacological applications.

Core Mechanisms of Action

Current research points to two primary mechanisms through which this compound and its peptide derivatives exert their biological effects:

-

Inhibition of Methionyl-tRNA Synthetase: L-methioninamide acts as a competitive inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein synthesis.

-

Modulation of Cell Adhesion and Migration via Integrin Signaling: The C-terminal tetrapeptide Phe-Gly-Leu-Met-NH2 (FGLM-NH2), which features this compound, demonstrates a synergistic effect with Insulin-like Growth Factor-1 (IGF-1) to promote corneal epithelial wound healing by upregulating integrin expression and enhancing cell adhesion to the extracellular matrix.

Inhibition of Methionyl-tRNA Synthetase

Mechanism Overview

Signaling Pathway

Inhibition of aminoacyl-tRNA synthetases, including MetRS, is known to activate the GCN2 (General Control Nonderepressible 2) pathway, a key sensor of amino acid deprivation. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response proteins, such as ATF4 (Activating Transcription Factor 4). ATF4, in turn, regulates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.

Experimental Protocol: Methionyl-tRNA Synthetase Inhibition Assay

A common method to determine the inhibitory activity of compounds against MetRS is the tRNA aminoacylation assay, which measures the attachment of a radiolabeled amino acid to its cognate tRNA.

Materials:

-

Purified MetRS enzyme

-

E. coli total tRNA

-

[³⁵S]-L-methionine

-

ATP, MgCl₂, KCl, Tris-HCl buffer, DTT

-

This compound (or other inhibitors)

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing buffer, salts, ATP, DTT, and tRNA.

-

Add varying concentrations of the inhibitor (this compound) to the reaction mixture.

-

Initiate the reaction by adding the MetRS enzyme and [³⁵S]-L-methionine.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by spotting aliquots onto filter paper discs and immersing them in cold 5% TCA.

-

Wash the filter discs extensively with cold TCA to remove unincorporated [³⁵S]-L-methionine.

-

Dry the filter discs and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 or Ki value.

Experimental Workflow:

Modulation of Cell Adhesion and Migration via Integrin Signaling

Mechanism Overview

The tetrapeptide Phe-Gly-Leu-Met-NH2 (FGLM-NH2), a C-terminal fragment of Substance P, acts synergistically with Insulin-like Growth Factor-1 (IGF-1) to promote the healing of corneal epithelial wounds.[1][4][5] This effect is not due to increased cell proliferation but rather to an enhancement of cell migration. The combination of FGLM-NH2 and IGF-1 significantly increases the expression of α5 and β1 integrin subunits and enhances the attachment of corneal epithelial cells to a fibronectin matrix.[1][4] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and trigger intracellular signaling pathways that regulate cell migration, survival, and differentiation.

Signaling Pathway

The synergistic action of FGLM-NH2 and IGF-1 leads to the upregulation of α5β1 integrin. Upon binding to fibronectin in the ECM, α5β1 integrin clusters and activates downstream signaling cascades. Key effector molecules include Focal Adhesion Kinase (FAK) and Src family kinases. Activation of FAK and Src can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are known to regulate cell migration and survival. The crosstalk between the IGF-1 receptor and integrin signaling pathways likely converges on these central signaling nodes to produce the observed synergistic effect.

Quantitative Data

The synergistic effect of FGLM-NH2 and IGF-1 on corneal epithelial cell attachment to fibronectin is significant.

| Treatment | Cell Attachment (Absorbance at 570 nm) |

| Control | ~0.2 |

| FGLM-NH2 (2x10⁻⁵ M) | ~0.2 |

| IGF-1 (10 ng/ml) | ~0.2 |

| FGLM-NH2 + IGF-1 | ~0.4 |

| Data is approximate and derived from graphical representation in Nakamura et al., 1999.[5] |

Experimental Protocols

This assay measures the rate of cell migration to close a wound in a cell monolayer.

Materials:

-

Cultured corneal epithelial cells

-

Culture plates

-

Pipette tip or cell scraper

-

Culture medium (with and without FGLM-NH2 and IGF-1)

-

Microscope with a camera

Procedure:

-

Grow corneal epithelial cells to confluence in culture plates.

-

Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add culture medium containing the test compounds (FGLM-NH2, IGF-1, or both) or vehicle control.

-

Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the wound at multiple points for each condition and time point.

-

Calculate the rate of wound closure as the percentage of the initial wound area covered by migrating cells over time.

This assay quantifies the adhesion of cells to an ECM-coated surface.

Materials:

-

Corneal epithelial cells

-

96-well plates coated with fibronectin

-

Culture medium (with and without FGLM-NH2 and IGF-1)

-

PBS

-

Fixative (e.g., glutaraldehyde or paraformaldehyde)

-

Staining solution (e.g., crystal violet)

-

Extraction solution (e.g., Sorenson's buffer)

-

Microplate reader

Procedure:

-

Coat the wells of a 96-well plate with fibronectin. Block non-specific binding sites with BSA.

-

Pre-treat corneal epithelial cells in suspension with the test compounds (FGLM-NH2, IGF-1, or both) or vehicle control for a specified time.

-

Seed the cells into the coated wells and incubate to allow for attachment (e.g., 45-60 minutes).

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix the remaining adherent cells.

-

Stain the fixed cells with crystal violet.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the stain from the cells using an extraction solution.

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of attached cells.[6]

Experimental Workflow:

Conclusion

This compound and its derivatives exhibit at least two distinct and significant mechanisms of action in biological systems. As an inhibitor of methionyl-tRNA synthetase, L-methioninamide holds potential as an antimicrobial or anti-proliferative agent by disrupting protein synthesis. In the context of tissue repair, the FGLM-NH2 peptide, which contains this compound, demonstrates a pro-migratory effect on corneal epithelial cells in synergy with IGF-1, highlighting its potential in regenerative medicine. Further research is warranted to fully elucidate the downstream signaling cascades of MetRS inhibition by this compound and to explore the therapeutic applications of these mechanisms in various disease models. This guide provides a foundational understanding for scientists and drug developers to build upon in their exploration of this compound's therapeutic potential.

References

- 1. β1-integrin controls IGF-1R internalization and intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. target.re.kr [target.re.kr]

- 4. cellbiologics.com [cellbiologics.com]

- 5. Synergistic effect with Phe-Gly-Leu-Met-NH2 of the C-terminal of substance P and insulin-like growth factor-1 on epithelial wound healing of rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of L-Methionine Amide (H-Met-NH2) in Protein Synthesis and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine amide (H-Met-NH2) is a synthetic derivative of the essential amino acid L-Methionine. While L-Methionine is a cornerstone of protein synthesis and a central node in cellular metabolism, the direct biological role of its amide counterpart is not extensively characterized. This technical guide consolidates the current understanding of L-Methionine's functions and posits the metabolic fate and physiological relevance of this compound, primarily as a prodrug or precursor to L-Methionine. We will delve into the critical pathways of protein synthesis and metabolism where L-Methionine is indispensable, provide quantitative data where available, and present detailed experimental protocols for investigating the bioactivity of methionine analogs. This guide aims to be a comprehensive resource for researchers exploring the therapeutic and metabolic potential of L-Methionine derivatives.

Introduction to L-Methionine and its Amide Derivative

L-Methionine is a sulfur-containing, essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from the diet.[1] Its roles extend far beyond being a simple building block for proteins. It is the precursor for a host of vital molecules, including S-adenosylmethionine (SAM), the universal methyl donor, and the antioxidant glutathione.[2]

L-Methionine amide (this compound) is a derivative where the carboxyl group of L-Methionine is replaced by an amide group.[3] This modification alters its chemical properties, potentially influencing its solubility, stability, and cellular uptake. While marketed for use in pharmaceutical development and nutritional supplements, its direct participation in cellular processes like protein synthesis is unlikely without prior conversion to L-Methionine.[4] The metabolic lability of amide bonds in biological systems suggests that this compound likely serves as a precursor, hydrolyzed to L-Methionine to enter the metabolic pool.[5][6]

The Central Role of L-Methionine in Protein Synthesis

Protein synthesis, or translation, is the process by which ribosomes synthesize proteins from mRNA templates.[7] L-Methionine plays a unique and critical role in the initiation of this process in eukaryotes.[8]

Initiation of Translation

In eukaryotes, the initiation of protein synthesis almost universally begins with the amino acid methionine.[9] The start codon AUG on the mRNA is recognized by the anticodon of a specialized initiator tRNA (tRNAi) carrying methionine (Met-tRNAi).[8] This complex is a key component of the pre-initiation complex that scans the mRNA for the start codon.[8]

Elongation

Following initiation, methionine residues are also incorporated into the growing polypeptide chain at internal AUG codons by a distinct elongator tRNA (tRNAm).

The Gatekeeper: Methionyl-tRNA Synthetase (MetRS)

The fidelity of protein synthesis is critically dependent on the accuracy of aminoacyl-tRNA synthetases, enzymes that attach the correct amino acid to its corresponding tRNA.[10][11] Methionyl-tRNA synthetase (MetRS) is highly specific for L-Methionine, possessing a sophisticated recognition pocket that discriminates against other amino acids, including close structural analogs.[10][11] It is highly probable that the amide group in this compound would preclude its direct binding to the active site of MetRS, thus preventing its direct incorporation into proteins. The enzyme's active site is tailored to recognize the carboxyl group of L-methionine for the aminoacylation reaction.[11]

Metabolism of L-Methionine: A Hub of Cellular Activity

Upon entering the cell, L-Methionine, and by extension this compound following its presumed hydrolysis, is directed into one of two major metabolic pathways: the Transmethylation Pathway or the Transsulfuration Pathway.

The Transmethylation Pathway and the SAM Cycle

This pathway is central to a vast number of cellular processes that require the transfer of a methyl group.

-

Synthesis of S-adenosylmethionine (SAM): Methionine is converted to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT).[12] SAM is the primary methyl donor in the cell.

-

Methylation Reactions: SAM donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[12]

-

Regeneration of Methionine: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to regenerate methionine, completing the SAM cycle.[12]

The Transsulfuration Pathway

This pathway channels homocysteine towards the synthesis of other important sulfur-containing molecules.

-

Synthesis of Cysteine: Homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia.[13]

-

Glutathione Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[2]

Signaling Pathways Regulated by Methionine Metabolism

Methionine metabolism is intricately linked to cellular signaling networks that control cell growth, proliferation, and stress responses.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by amino acids. L-Methionine, in particular, has been shown to activate mTORC1 signaling.[14][15][16] This activation is thought to be mediated by its metabolite, SAM.[16][17] High levels of SAM lead to the activation of mTORC1, promoting protein synthesis and cell growth.[17] It is plausible that this compound, by providing a source of L-Methionine and subsequently boosting SAM levels, could indirectly stimulate the mTORC1 pathway.

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. The following table summarizes key quantitative parameters for L-Methionine and its D-isomer, which can serve as a benchmark for future studies on this compound.

| Parameter | Value | Organism/System | Reference |

| L-Methionine Uptake | |||

| System L and ASC-like transporters | Na+ dependent, low affinity | Hepatocellular Carcinoma Cells | [18] |

| D-Methionine Conversion | |||

| Bioavailability relative to L-Met (N retention) | 101% (95% CI: 57%–146%) | Weanling pigs | [19] |

| mTORC1 Signaling | |||

| Increase in mTOR phosphorylation | Significant with L-Met | Bovine Mammary Epithelial Cells | [15] |

| Increase in protein synthesis rate | Significant with L-Met | C2C12 Cells | [14] |

| Protein Synthesis | |||

| Incorporation of L-azidohomoalanine (AHA) | 400 times lower than L-Met | General | [4] |

| Incorporation of L-homopropargylglycine (HPG) | 500 times lower than L-Met | General | [4] |

Experimental Protocols

Investigating the biological role of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Hydrolysis of this compound

Objective: To determine if this compound can be enzymatically or spontaneously hydrolyzed to L-Methionine in a cellular context.

Methodology:

-

Preparation of Cell Lysate: Prepare a cell-free extract from a relevant cell line (e.g., hepatocytes, intestinal cells).

-

Incubation: Incubate this compound with the cell lysate at 37°C. Include a control with heat-inactivated lysate.

-

Sample Analysis: At various time points, take aliquots and stop the reaction. Analyze the samples for the presence of L-Methionine using HPLC or LC-MS.

Cellular Uptake Assay

Objective: To characterize the mechanism and efficiency of this compound uptake into cells.

Methodology:

-

Cell Culture: Plate cells (e.g., Caco-2 for intestinal absorption) in multi-well plates.[20]

-

Uptake Experiment: Incubate cells with radiolabeled this compound (if available) or unlabeled this compound for various time points and at different concentrations.[18]

-

Analysis: For radiolabeled compound, lyse the cells and measure radioactivity. For unlabeled compound, lyse the cells and quantify intracellular this compound and L-Methionine by LC-MS.

-

Inhibitor Studies: To identify transporters, perform uptake experiments in the presence of known inhibitors of amino acid transporters.

In Vitro Aminoacylation Assay

Objective: To determine if this compound can be directly charged to tRNA by MetRS.

Methodology:

-

Reaction Mixture: Set up a reaction containing purified MetRS, tRNAMet, ATP, and either L-Methionine (positive control) or this compound.[21][22]

-

Detection of Aminoacylation: The formation of Met-tRNAMet can be detected using several methods:

-

Radioactive Labeling: Use a radiolabeled amino acid and measure the incorporation of radioactivity into tRNA.[22]

-

Mass Spectrometry: Isolate the tRNA and analyze it by mass spectrometry to detect the attached amino acid.[12]

-

Label-Free Gel Shift Assay: Biotinylate the aminoacyl group on the tRNA, conjugate with streptavidin, and detect the resulting size shift on a denaturing polyacrylamide gel.[21][23]

-

In Vitro Translation Assay

Objective: To assess the ability of this compound to support protein synthesis.

Methodology:

-

Cell-Free System: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract) depleted of endogenous methionine.

-

Translation Reaction: Set up translation reactions with a template mRNA (e.g., encoding a reporter protein like luciferase or GFP) and supplement with either L-Methionine (positive control), no methionine (negative control), or this compound.

-

Analysis of Protein Synthesis: Quantify the synthesis of the reporter protein by measuring its activity (e.g., luminescence for luciferase) or by SDS-PAGE and autoradiography if a radiolabeled amino acid is used.

Analysis of mTORC1 Signaling

Objective: To investigate the effect of this compound on the mTORC1 signaling pathway.

Methodology:

-

Cell Treatment: Treat serum-starved cells with L-Methionine (positive control) or this compound for a defined period.

-

Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key mTORC1 downstream targets, such as p70S6K and 4E-BP1.[14][15]

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Proposed metabolic fate of this compound and its integration into L-Methionine pathways.

Experimental Workflows

Caption: Workflow for investigating this compound hydrolysis and its role in protein synthesis.

Conclusion and Future Directions

L-Methionine amide is a molecule of interest for its potential applications in pharmaceuticals and as a nutritional supplement. Based on fundamental biochemical principles, it is most likely that this compound acts as a precursor to L-Methionine, requiring intracellular hydrolysis to become biologically active. Its direct role in protein synthesis is improbable due to the high specificity of methionyl-tRNA synthetase.

Future research should focus on elucidating the specific enzymes responsible for the hydrolysis of this compound, its pharmacokinetics and bioavailability compared to L-Methionine, and its efficacy in models of methionine deficiency or in disease states where methionine metabolism is dysregulated. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations, which will be crucial for fully understanding and harnessing the potential of L-Methionine amide in scientific and therapeutic contexts.

References

- 1. mdpi.com [mdpi.com]

- 2. A robust method for measuring aminoacylation through tRNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radiolabeled amino acids: basic aspects and clinical applications in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepoultrysite.com [thepoultrysite.com]

- 9. scite.ai [scite.ai]

- 10. Selectivity and specificity of substrate binding in methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol to identify amino acids bound to tRNA by aminoacylation using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. S-adenosyl-L-methionine: transcellular transport and uptake by Caco-2 cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jdc.jefferson.edu [jdc.jefferson.edu]

- 22. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

H-Met-NH2 as a Methionyl-tRNA Synthetase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of H-Met-NH2 (L-Methioninamide) as an inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein biosynthesis. This document details the mechanism of action, summarizes available quantitative data, provides comprehensive experimental protocols for assessing inhibitor activity, and visualizes key pathways and workflows. Given the essential role of aminoacyl-tRNA synthetases in cell viability, inhibitors targeting these enzymes, such as this compound, represent a promising avenue for the development of novel therapeutics, particularly in the field of antimicrobials.

Introduction to Methionyl-tRNA Synthetase and its Inhibition

Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet).[1] This two-step process, known as aminoacylation, is fundamental for the initiation and elongation phases of protein synthesis.[2]

-

Amino Acid Activation: Methionine is activated by ATP to form a methionyl-adenylate intermediate, with the release of pyrophosphate (PPi).[3]

-

Aminoacyl Transfer: The activated methionine is then transferred to the 3' end of tRNAMet, producing methionyl-tRNAMet and releasing AMP.[2]

The fidelity of this process is critical for cellular function. Inhibition of MetRS leads to a depletion of charged tRNAMet, stalling protein synthesis and ultimately leading to cell death. This makes MetRS an attractive target for the development of antimicrobial agents.[4] this compound, as an analog of methionine, is proposed to act as a competitive inhibitor, binding to the methionine-binding site of the enzyme and preventing the natural substrate from binding.

Mechanism of Action of this compound

This compound (L-Methioninamide) is a structural analog of the amino acid L-methionine. Its inhibitory activity stems from its ability to compete with methionine for binding to the active site of MetRS. By mimicking the natural substrate, this compound occupies the binding pocket, thereby preventing the initiation of the aminoacylation reaction. This competitive inhibition reduces the rate of methionyl-tRNAMet formation, leading to an accumulation of uncharged tRNAMet. The cellular response to this accumulation of uncharged tRNA involves the activation of stress response pathways, such as the GCN2 pathway, which can lead to a global downregulation of protein synthesis.[5]

Quantitative Data for MetRS Inhibition

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |

| L-methionine hydroxamate | E. coli MetRS | 19 µM | [6][7] |

Note: L-methionine hydroxamate is a close structural analog of this compound. This data is presented as a proxy for the potential inhibitory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of methionyl-tRNA synthetase.

tRNA Aminoacylation Assay using Radiolabeled Methionine

This assay directly measures the enzymatic activity of MetRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.

Materials:

-

Purified MetRS enzyme

-

Total tRNA or purified tRNAMet

-

[35S]-L-methionine or [3H]-L-methionine

-

ATP solution (pH 7.0)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Inhibitor stock solution (this compound)

-

Trichloroacetic acid (TCA) solution (5% w/v)

-

Ethanol (95% and 70%)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and tRNA.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Enzyme Addition: Add the purified MetRS enzyme to the reaction mixtures to a final concentration that yields a linear reaction rate over the desired time course.

-

Initiation of Reaction: Start the reaction by adding radiolabeled L-methionine.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Quenching: Stop the reaction by spotting an aliquot of each reaction mixture onto a glass fiber filter and immediately immersing the filters in ice-cold 5% TCA.

-

Washing: Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled methionine, followed by a wash with 70% ethanol.

-

Drying: Dry the filters completely under a heat lamp or in an oven.

-

Scintillation Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the rate of aminoacylation for each inhibitor concentration and calculate the IC50 value.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate, by quantifying the incorporation of radiolabeled pyrophosphate into ATP.

Materials:

-

Purified MetRS enzyme

-

L-methionine

-

ATP solution (pH 7.0)

-

[³²P]-Tetrasodium pyrophosphate ([³²P]Na₂P₂O₇)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 2 mM DTT)

-

Inhibitor stock solution (this compound)

-

Quenching solution (e.g., 1% activated charcoal in perchloric acid)

-

Washing solution (e.g., sodium pyrophosphate and perchloric acid)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, L-methionine, and [³²P]Na₂P₂O₇.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiation of Reaction: Start the reaction by adding the purified MetRS enzyme.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Quenching: Stop the reaction by adding an aliquot of the quenching solution. The activated charcoal will bind the newly formed [³²P]ATP.

-

Filtration and Washing: Filter the quenched reaction mixtures through glass fiber filters. Wash the filters extensively with the washing solution to remove unincorporated [³²P]Na₂P₂O₇.

-

Drying and Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the rate of ATP-PPi exchange for each inhibitor concentration and calculate the IC50 or Ki value.

Visualizations

Signaling Pathway of MetRS Inhibition

Caption: Cellular response to MetRS inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing this compound as a MetRS inhibitor.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound presents a compelling case as an inhibitor of methionyl-tRNA synthetase. Its structural similarity to methionine suggests a competitive inhibition mechanism, which is a validated approach for targeting aminoacyl-tRNA synthetases. While direct quantitative data for this compound is sparse, the inhibitory activity of its close analog, L-methionine hydroxamate, supports its potential as a MetRS inhibitor. The detailed experimental protocols provided herein offer a clear path for the further characterization and validation of this compound and similar compounds. The continued exploration of MetRS inhibitors is a promising strategy in the ongoing search for new therapeutic agents.

References

- 1. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Methods to assay inhibitors of tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. target.re.kr [target.re.kr]

Spectroscopic Data of L-Methioninamide (H-Met-NH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for L-Methioninamide (H-Met-NH2), a primary amide derivative of the essential amino acid L-methionine. The information herein is curated for professionals in research and drug development, offering a foundational dataset for the identification, characterization, and quality control of this compound. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the known spectroscopic data of L-methionine and the characteristic spectral features of primary amides and amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

(Solvent: D₂O, Reference: DSS at 0.00 ppm)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Hα | ~3.8 | t | ~6.5 |

| Hβ | ~2.2 | m | |

| Hγ | ~2.6 | t | ~7.5 |

| S-CH₃ | ~2.1 | s | |

| -NH₂ (alpha-amino) | solvent dependent | s (broad) | |

| -CONH₂ (amide) | ~7.5 and ~7.0 | s (broad) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

(Solvent: D₂O, Reference: DSS)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide Carbonyl) | ~175 |

| Cα | ~54 |

| Cβ | ~31 |

| Cγ | ~30 |

| S-CH₃ | ~15 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amide) | 3400 - 3100 | Strong, Broad (two bands) | Asymmetric & Symmetric Stretch |

| N-H (Amine) | 3400 - 3250 | Medium (two bands) | Asymmetric & Symmetric Stretch |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretch |

| C=O (Amide I) | ~1680 | Strong | Stretch |

| N-H (Amide II) | ~1620 | Medium | Bend |

| C-N | 1420 - 1380 | Medium | Stretch |

| S-C | 700 - 600 | Weak | Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 149.07 | Molecular ion peak (protonated) |

| [M-NH₃]⁺ | 132.04 | Loss of ammonia from the alpha-amino group |

| [M-CONH₂]⁺ | 105.04 | Cleavage of the amide bond |

| [Side chain fragments] | various | Fragments arising from the cleavage of the methionine side chain |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in 0.6 mL of deuterium oxide (D₂O).

-

Ensure complete dissolution; gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Standard 1D proton experiment.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: Internal DSS or external TSP.

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: Internal DSS or external TSP.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 150-300 °C.

-

Mass Range: m/z 50-500.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Physical Characteristics of L-Methioninamide Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of L-Methioninamide hydrochloride powder. The information presented is intended to support research, development, and quality control activities involving this compound. Data is summarized in clear, tabular formats, and detailed experimental protocols are provided for key analytical techniques.

Summary of Physical and Chemical Properties

L-Methioninamide hydrochloride is the hydrochloride salt of L-Methioninamide, a derivative of the essential amino acid L-methionine. Its unique amide structure can influence properties like solubility and stability, making it a compound of interest in pharmaceutical and nutritional research.[1]

General and Physical Characteristics

The fundamental physical properties of L-Methioninamide hydrochloride powder are summarized in the table below. These characteristics are critical for identification, purity assessment, and formulation development.

| Property | Description | Citations |

| Appearance | White to off-white or light yellow powder. | [1][2][3] |

| Form | Crystalline powder or solid. | [1][3][4] |

| Melting Point | 222 - 226 °C | [1][2] |

| Solubility | Soluble in water. A 0.3 g sample forms a clear solution in 2 mL of water. | [2][4] |

| Optical Rotation | [α]D²⁰ = +17 ± 2° (c=1 in H₂O) | [1][2] |

Chemical and Analytical Data

Key chemical identifiers and analytical specifications are crucial for ensuring the quality and identity of the material.

| Property | Description | Citations |

| Molecular Formula | C₅H₁₂N₂OS · HCl or C₅H₁₃ClN₂OS | [1][2][3][4] |

| Molecular Weight | 184.68 - 184.69 g/mol | [1][2] |

| Purity (by HPLC) | Typically ≥98% or ≥99%. | [1][2] |

| Spectroscopic ID | ¹H-NMR and Infrared (FT-IR) spectra conform to reference standards. | [2][3] |

| CAS Number | 16120-92-6 | [1][2][4] |

Stability and Storage

Proper handling and storage are essential to maintain the integrity of L-Methioninamide hydrochloride powder.

| Property | Description | Citations |

| Storage Temperature | Long-term storage is recommended at 2 - 8 °C. Short-term storage at room temperature is acceptable. | [1][2] |

| Stability Concerns | The compound is reported to be air-sensitive and hygroscopic. | [2] |

| Storage Conditions | Store in a dry place in a tightly sealed container, preferably under an inert gas. | [2] |

Experimental Protocols and Methodologies

The following sections detail the standard experimental protocols for determining the key physical characteristics of L-Methioninamide hydrochloride and similar fine chemical powders.

Workflow for Physical Characterization

The general workflow for characterizing a powdered chemical substance involves a series of analytical tests to confirm its identity, purity, and physical properties.

Caption: General workflow for the physical characterization of a chemical powder.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting range of a solid crystalline substance.[5]

Methodology:

-

Sample Preparation: Ensure the L-Methioninamide hydrochloride powder is completely dry.[6] If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powder multiple times.[6] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop.[6] The final packed sample height should be 2-3 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating Protocol:

-

For a sample with a known melting point, set the starting temperature to about 15-20°C below the expected value.[6]

-

Use a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[7]

-

For an unknown sample, perform a rapid preliminary run (e.g., 10-20 °C/min) to find an approximate melting range, then conduct a second, slower measurement with a fresh sample.[5][7]

-

-

Observation and Recording: Observe the sample through the magnified viewfinder.

Caption: Experimental workflow for melting point determination via the capillary method.

Solubility Determination (Equilibrium Method)

Equilibrium solubility measures the maximum concentration of a substance in a solvent at a specific temperature when the system is at equilibrium.[8]

Methodology:

-

System Preparation: Add an excess amount of L-Methioninamide hydrochloride powder to a known volume of the desired solvent (e.g., deionized water, pH-adjusted buffers) in a sealed vial or flask.[8] The presence of undissolved solid is necessary to ensure saturation.[8]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[9] This typically requires 24 to 48 hours. Preliminary studies can determine the minimum time required.[9]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Caption: Workflow for determining equilibrium solubility.

Spectroscopic Analysis

2.4.1 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule, providing a molecular fingerprint.

Methodology (KBr Pellet):

-

Preparation: Mix approximately 1-2 mg of L-Methioninamide hydrochloride powder with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). The sample concentration should be around 0.2% to 1%.[12] Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]

-

Analysis: The resulting spectrum is compared against a reference spectrum for identification.

2.4.2 Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy ¹H-NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of L-Methioninamide hydrochloride powder in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.

-

Analysis: Process the spectrum (phasing, baseline correction, and integration). The chemical shifts, splitting patterns, and integral values are analyzed to confirm that the structure is consistent with that of L-Methioninamide hydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of pharmaceutical compounds and detecting the presence of any related impurities.

Methodology (General Reversed-Phase Method):

-

Standard and Sample Preparation:

-

Prepare a stock solution of a reference standard of L-Methioninamide hydrochloride at a known concentration in a suitable diluent (e.g., mobile phase or water).

-

Prepare the sample solution by accurately weighing and dissolving the powder to achieve a similar concentration.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for amino acid derivatives.[14]

-

Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase might consist of an aqueous buffer (e.g., sodium or potassium phosphate) and an organic modifier like acetonitrile or methanol.[14][15]

-

Flow Rate: Typically 1.0 mL/min.[14]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore.[14]

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the thermal stability, decomposition, and phase transitions of a material.

2.6.1 Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting point and other thermal events.[16]

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of L-Methioninamide hydrochloride powder into an aluminum DSC pan.[17] Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Heating Program: Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 30 °C to 300 °C).[18]

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak corresponds to the melting process. The onset temperature of this peak is often reported as the melting point.[19]

2.6.2 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures.[20]

Methodology:

-

Sample Preparation: Place 5-10 mg of the powder into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).[21]

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition.[20] The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. 426710010 [thermofisher.com]

- 4. CAS 16120-92-6: L-methioninamide hcl | CymitQuimica [cymitquimica.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpcsonline.com [ijpcsonline.com]

- 15. Methionine | SIELC Technologies [sielc.com]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications [mdpi.com]

The Biological Significance of the C-Terminal Amide in H-Met-NH₂: A Technical Guide